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molecular formula C11H13N B8719032 2,3-Dicyclopropylpyridine

2,3-Dicyclopropylpyridine

Cat. No. B8719032
M. Wt: 159.23 g/mol
InChI Key: JZDBBUIGKRJFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102621B2

Procedure details

3-Chloro-2-bromopyridine (5.0 g, 26.0 mmol) and potassium phosphate tribasic (19.3 g, 90.9 mmol) were suspended in toluene (40 mL) and water (2 mL). The reaction mixture was sonicated for 10 minutes, and then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium acetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture, which was then placed in a pre heated DrySyn® bath at 100° C. The reaction mixture was then left to stir under nitrogen for two hours. Additional cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium acetate (0.093 g, 0.414 mol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture which was stirred for a further two hours. Additional cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium acetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were again added to the reaction mixture which was stirred for a further two hours. The mixture was then left to stir at room temperature for 16 hours. The reaction mixture was diluted in ethyl acetate (40 mL) and water (40 mL) and was filtered on a pad of Arbocel® under a stream of nitrogen. The organic layer was then separated and washed three times with a 10% solution of aqueous citric acid (25 mL). The organic layer was discarded and the aqueous layer brought back to basic pH with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100 mL). The product was extracted three times with tert-butyl methyl ether (20 mL). The organic layers were combined, then dried over sodium sulfate, filtered, and concentrated in vacuo. The title compound was isolated as an orange oil (0.66 g, 16%):
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
potassium phosphate tribasic
Quantity
19.3 g
Type
reactant
Reaction Step Five
Quantity
1.12 g
Type
reactant
Reaction Step Six
Quantity
0.243 g
Type
reactant
Reaction Step Six
Quantity
0.093 g
Type
catalyst
Reaction Step Six
Quantity
1.12 g
Type
reactant
Reaction Step Seven
Quantity
0.243 g
Type
reactant
Reaction Step Seven
Quantity
0.093 g
Type
catalyst
Reaction Step Seven
Quantity
1.12 g
Type
reactant
Reaction Step Eight
Quantity
0.243 g
Type
reactant
Reaction Step Eight
Quantity
0.093 g
Type
catalyst
Reaction Step Eight
Name
Yield
16%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](Br)=[N:4][CH:5]=[CH:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:17]1(B(O)O)[CH2:19][CH2:18]1.C1(P([CH:36]2[CH2:41][CH2:40]CCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:17]1([C:3]2[C:2]([CH:40]3[CH2:41][CH2:36]3)=[CH:7][CH:6]=[CH:5][N:4]=2)[CH2:19][CH2:18]1 |f:1.2.3.4,10.11.12|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)Br
Step Five
Name
potassium phosphate tribasic
Quantity
19.3 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Six
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Eight
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
0.243 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
0.093 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir under nitrogen for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sonicated for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
The reaction mixture was then left
STIRRING
Type
STIRRING
Details
was stirred for a further two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
was stirred for a further two hours
Duration
2 h
WAIT
Type
WAIT
Details
The mixture was then left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
water (40 mL) and was filtered on a pad of Arbocel® under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed three times with a 10% solution of aqueous citric acid (25 mL)
ADDITION
Type
ADDITION
Details
the aqueous layer brought back to basic pH with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted three times with tert-butyl methyl ether (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=NC=CC=C1C1CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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